molecular formula C16H13N3OS B3802807 3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol

3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol

Cat. No.: B3802807
M. Wt: 295.4 g/mol
InChI Key: QLXUWDFHKMCNEH-UHFFFAOYSA-N
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Description

3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol is a complex organic compound that features a quinoxaline moiety, a thiophene ring, and a propynol group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoxaline and thiophene rings in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and halogenated quinoxaline derivatives.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Alkenes or alkanes from the reduction of the alkyne group.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol is unique due to its combination of quinoxaline and thiophene rings, which endows it with a broad spectrum of biological activities and potential applications in various fields. Its structural complexity and multifunctional properties make it a valuable compound for further research and development.

Properties

IUPAC Name

3-[5-[(quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-7-1-2-12-8-14(21-11-12)10-19-13-3-4-15-16(9-13)18-6-5-17-15/h3-6,8-9,11,19-20H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUWDFHKMCNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NCC3=CC(=CS3)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol
Reactant of Route 6
3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol

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